(+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid
Overview
Description
The description of an organic compound usually includes its molecular formula, structure, and functional groups. The compound’s name often gives insight into its structure, as it follows the rules of IUPAC nomenclature .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions, starting from readily available substances. The process often requires catalysts and specific conditions of temperature and pressure .Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and X-ray crystallography .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. The type of reactions that a compound undergoes can tell us a lot about its functional groups .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting and boiling points, solubility in various solvents, and its reactivity with common reagents .Scientific Research Applications
Stereoselective Synthesis of Lipid Mediators
One application of (+/-)-13,14-dihydroxy-4Z,7Z,10Z,16Z,19Z-docosapentaenoic acid is in the stereoselective synthesis of lipid mediators. For instance, Song‐Pyo Hong et al. (2019) synthesized maresin-like lipid mediators through a highly stereoselective process. This included kinetic resolution, transformation to a γ-hydroxyenal derivative, and Wittig reaction for Z-olefin production (Hong et al., 2019).
Resolvins and Protectins from Fatty Acids
The compound is also relevant in the study of resolvins and protectins, which are lipid mediators derived from fatty acids like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA). E. Mas et al. (2012) developed an assay to measure these lipid mediators in human blood after n-3 fatty acid supplementation, which is crucial for understanding their role in inflammation resolution (Mas et al., 2012).
Anti-Inflammatory and Pro-Resolving Mediators
The synthesis and application of this compound are vital in understanding its role as an anti-inflammatory and pro-resolving mediator. C. Serhan et al. (2009) identified a new pathway of biosynthesis of potent anti-inflammatory mediators from essential fatty acids by macrophages, which suggests its potential role in tissue homeostasis and inflammation resolution (Serhan et al., 2009).
Synthesis of MaR2n-3 DPA
The synthesis of MaR2n-3 DPA, a derivative of docosapentaenoic acid, was achieved by Jeanne Sønderskov et al. (2019). Their work involved introducing stereogenic centers and Z,E,E-triene moiety via various organic reactions. This synthesis is important for understanding the configuration and potential biological activities of such compounds (Sønderskov et al., 2019).
Novel Maresin Mediators
The discovery of novel macrophage mediators known as maresins, derived from docosahexaenoic acid (DHA), has highlighted the role of this compound in producing bioactive products with significant anti-inflammatory and pro-resolving activities. This indicates its involvement in beneficial actions of DHA and macrophages in inflammation resolution and tissue repair (Serhan et al., 2009).
Mechanism of Action
Target of Action
13,14-DiHDPE, also known as (4Z,7Z,10Z,16Z,19Z)-13,14-Dihydroxydocosa-4,7,10,16,19-pentaenoic acid, is a metabolite of docosahexaenoic acid (DHA). It is produced via oxidation by cytochrome P450 epoxygenases . These enzymes are the primary targets of 13,14-DiHDPE and play a crucial role in its mechanism of action.
Mode of Action
The interaction of 13,14-DiHDPE with cytochrome P450 epoxygenases results in the production of epoxygenase metabolites of DHA . These metabolites, including 13,14-DiHDPE, have been reported to inhibit angiogenesis, tumor growth, and metastasis .
Biochemical Pathways
The biochemical pathway involved in the action of 13,14-DiHDPE is the cytochrome P450 pathway . This pathway is responsible for the oxidation of DHA, leading to the production of 13,14-DiHDPE. The metabolites produced via this pathway have significant effects on various biological processes, including angiogenesis, tumor growth, and metastasis .
Pharmacokinetics
It is known that 13,14-dihdpe is a metabolite of dha and is produced via oxidation by cytochrome p450 epoxygenases .
Result of Action
The action of 13,14-DiHDPE results in the inhibition of angiogenesis, tumor growth, and metastasis . This is achieved through the production of epoxygenase metabolites of DHA, which have significant effects on these biological processes .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
13,14-DiHDPE interacts with various enzymes, proteins, and other biomolecules. It is produced via the metabolic pathways of DHA involving P450 (CYP) enzymes . Epoxygenase metabolites of DHA, including 13,14-DiHDPE, are reported to inhibit angiogenesis, tumor growth, and metastasis .
Cellular Effects
The effects of 13,14-DiHDPE on various types of cells and cellular processes are significant. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of 13,14-DiHDPE involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The effects of 13,14-DiHDPE change over time in laboratory settings
Dosage Effects in Animal Models
The effects of 13,14-DiHDPE vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
13,14-DiHDPE is involved in the metabolic pathways of DHA, including interactions with P450 (CYP) enzymes It could also have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 13,14-DiHDPE within cells and tissues involve various transporters or binding proteins It may also have effects on its localization or accumulation
Properties
IUPAC Name |
(4Z,7Z,10Z,16Z,19Z)-13,14-dihydroxydocosa-4,7,10,16,19-pentaenoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-2-3-4-5-11-14-17-20(23)21(24)18-15-12-9-7-6-8-10-13-16-19-22(25)26/h3-4,6-7,10-15,20-21,23-24H,2,5,8-9,16-19H2,1H3,(H,25,26)/b4-3-,7-6-,13-10-,14-11-,15-12- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINXWSBRRJSWHL-UQZHZJRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C(CC=CCC=CCC=CCCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\CC(C(C/C=C\C/C=C\C/C=C\CCC(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.